Decyl lactate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
42175-34-8 |
|---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
decyl 2-hydroxypropanoate |
InChI |
InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-11-16-13(15)12(2)14/h12,14H,3-11H2,1-2H3 |
InChI Key |
FUGCGCXGFWNOSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C(C)O |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization
Chemo-catalytic Esterification Pathways
Chemo-catalytic esterification represents the conventional industrial approach for producing alkyl lactates. This method involves the direct reaction of lactic acid with an alcohol in the presence of an acid catalyst.
The choice of catalyst is paramount in the esterification of lactic acid, influencing reaction rates and product yields. The industrial production of lactates has traditionally utilized homogeneous mineral acids. mdpi.com However, challenges associated with catalyst recovery and environmental concerns have driven research towards heterogeneous and more sustainable alternatives.
Key catalyst systems include:
Acidic Ion-Exchange Resins : Solid catalysts like Amberlyst 15 have been effectively used for the esterification of lactic acid. mdpi.comacs.org These resins are advantageous as they can be easily separated from the reaction mixture, but they can be inhibited by the presence of water and alcohol. tuengr.com
Brønsted Acidic Ionic Liquids : These have been proposed as dual-role systems, acting as both solvent and catalyst. mdpi.com They can be designed to form a biphasic system with the resulting ester, which helps to overcome reaction equilibrium limitations and allows for easier catalyst recycling. mdpi.com
Heterogeneous Solid Acids : Considered a more environmentally friendly option, solid acids are less corrosive and can be recycled. researchgate.net Tin-based zeotype catalysts, such as Sn-β, have shown excellent performance in converting biomass-derived sugars into alkyl lactates. researchgate.netacs.org The design of multifunctional solid acids with controlled active sites is an area of active research. researchgate.net
Multifunctional Catalytic Systems : For conversions from biomass, systems combining different catalytic functions are being explored. For instance, a mix of Au/CuO for glycerol (B35011) oxidation and Sn-MCM-41 for the subsequent rearrangement to methyl lactate (B86563) demonstrates a multi-step chemo-catalytic route. core.ac.uk
Interactive Table: Comparison of Catalyst Systems for Lactate Ester Synthesis
This table summarizes data for various alkyl lactates, as the principles are applicable to decyl lactate synthesis.
| Catalyst Type | Example(s) | Substrates | Key Findings | Reference(s) |
|---|---|---|---|---|
| Ionic Liquid | Triethylamine & Sulfuric Acid | Lactic Acid, 2-Ethylhexanol | High yield (96-97%) at mild conditions (60°C). Biphasic system drives equilibrium. Recyclable. | mdpi.com |
| Ion-Exchange Resin | Amberlyst 15 | Lactic Acid, Ethanol (B145695) | Effective catalyst for esterification. Kinetics are complex due to oligomer formation. | acs.orgresearchgate.net |
| Zeolite | Sn-β, Y-β, Yb-β | Glucose, Sugars | Can convert biomass-derived sugars directly to lactic acid or alkyl lactates with high yields. | researchgate.netacs.org |
| Multifunctional | Au/CuO + Sn-MCM-41 | Glycerol, Methanol | Converts glycerol to methyl lactate with 63% yield. Demonstrates a multi-step catalytic pathway. | core.ac.uk |
The esterification of lactic acid is a reversible equilibrium reaction. acs.org Understanding the kinetics and thermodynamics is crucial for process optimization.
Reaction Kinetics: The rate of esterification is influenced by several factors including temperature, catalyst loading, and reactant molar ratios.
Temperature : The reaction rate generally increases with temperature. acs.orgtuengr.com Studies on the esterification of lactic acid with various alcohols have determined activation energies ranging from 47-49 kJ/mol for autocatalyzed reactions and around 64 kJ/mol for reactions catalyzed by ion-exchange resins. tuengr.comresearchgate.net
Reactant Ratio : The initial rate of esterification can decrease with an increasing molar ratio of alcohol to lactic acid. tuengr.com
Catalyst Loading : The initial reaction rate increases with catalyst concentration up to a certain point, after which it may plateau. mdpi.comacs.org
Kinetic Models : The reaction has been described using nth-order, reversible rate expressions. acs.orgresearchgate.net The presence of lactic acid oligomers, which can also undergo esterification, adds complexity to the kinetic modeling. acs.org
Interactive Table: Kinetic Parameters for Lactic Acid Esterification
| Reaction System | Parameter | Value | Conditions | Reference(s) |
|---|---|---|---|---|
| Autocatalyzed Esterification | Activation Energy | 47-49 kJ/mol | Lactic acid with C2-C5 alcohols | tuengr.com |
| Ion-Exchange Catalysis | Activation Energy | 64.35 kJ/mol | Lactic acid with ethanol (Amberlyst 15) | researchgate.net |
| Oligomerization | Activation Energy | 52 kJ/mol | Lactic acid to dilactic acid | researchgate.net |
Lactic acid is a chiral molecule, existing as L-(+)-lactic acid and D-(-)-lactic acid enantiomers. Standard chemical synthesis routes, such as the hydrolysis of lactonitrile (B165350) derived from acetaldehyde, typically yield a racemic mixture of both enantiomers. mdpi.commdpi.com
Achieving stereochemical control to produce an enantiomerically pure this compound (either L-decyl lactate or D-decyl lactate) through purely chemical means is a significant challenge. rijournals.comresearchgate.net The primary strategies involve:
Use of Enantiopure Starting Material : The most straightforward method is to start the esterification with an enantiomerically pure form of lactic acid (e.g., L-lactic acid), which is readily available through fermentation processes.
Asymmetric Catalysis : This involves the use of chiral catalysts that can selectively promote the formation of one stereoisomer over the other from a racemic starting material or prochiral substrate. rijournals.comresearchgate.net While powerful, developing a highly selective and efficient chiral catalyst for the direct esterification of lactic acid remains a complex task. The principles have been demonstrated in related polymer chemistry, where chiral catalysts are used for the stereoselective ring-opening polymerization of racemic lactide. mdpi.com
Reaction Kinetics and Thermodynamic Considerations
Enzymatic and Biocatalytic Production Routes
Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis. These routes operate under mild conditions and are renowned for their stereospecificity.
The use of enzymes, particularly lipases, as biocatalysts for ester synthesis is well-established. chapmanhall.com These enzymes can catalyze the esterification of lactic acid with decanol (B1663958) with high efficiency and selectivity.
Candida antarctica Lipase (B570770) B (CALB) : This is one of the most effective and widely used enzymes for lactate ester synthesis, often used in an immobilized form such as Novozym 435. chapmanhall.commdpi.comresearchgate.net CALB demonstrates high activity with primary alcohols like n-decanol. chapmanhall.com A key advantage is its selectivity; it does not use lactic acid as a nucleophile, thereby preventing the formation of undesired lactic acid dimers and oligomers. chapmanhall.com
Candida rugosa Lipase (CRL) : This lipase has been utilized for the enantioselective hydrolysis of racemic lactate esters. researchgate.net It preferentially hydrolyzes the L-ester, providing a kinetic resolution method to separate a racemic mixture into its constituent enantiomers. researchgate.net
Other Lipases : Lipases from various other microbial sources, such as Rhizopus oryzae and Yarrowia lipolytica, have also been shown to catalyze the esterification of lactic acid. researchgate.net
The primary advantage of using enzymes is their inherent stereospecificity, allowing for the production of optically pure L- or D-decyl lactate, provided the corresponding pure lactic acid isomer is used as the starting material. europa.eulibretexts.org
While not directly involved in the esterification step, D-Lactate Dehydrogenase (D-LDH) is a critical enzyme for producing the D-lactic acid precursor required for the synthesis of D-decyl lactate. D-LDH is an oxidoreductase that catalyzes the final step in a fermentation pathway, the stereospecific reduction of pyruvate (B1213749) to D-lactic acid. ebi.ac.uknih.govsignalchemdx.com
The mechanism is reversible and dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). signalchemdx.comnzytech.com
Substrate Binding : Pyruvate and the reduced cofactor NADH bind to the active site of the enzyme.
Hydride Transfer : The core of the reaction involves the transfer of a hydride ion (H⁻) from NADH to the carbonyl carbon (C2) of pyruvate. ebi.ac.uk
Protonation : A key histidine residue in the active site (e.g., His297 in Lactobacillus bulgaricus D-LDH) donates a proton to the carbonyl oxygen of pyruvate, forming the hydroxyl group of D-lactic acid. ebi.ac.uk The protonated state of this histidine is stabilized by a nearby glutamate (B1630785) residue (e.g., Glu265). ebi.ac.uk
Product Release : The products, D-lactic acid and the oxidized cofactor NAD⁺, are released from the enzyme, which is then ready for another catalytic cycle. ebi.ac.uk
The D-lactic acid produced via this highly specific enzymatic route can then be purified and used as the chiral starting material in a subsequent chemical or lipase-catalyzed esterification with decanol to yield enantiomerically pure D-decyl lactate.
Stereospecific Enzyme Systems for Lactate Esterification
L-Lactate Dehydrogenase (L-LDH) Mechanisms
L-Lactate Dehydrogenase (L-LDH) (EC 1.1.1.27) is a pivotal enzyme in the synthesis of L-lactic acid, the key precursor for L-decyl lactate. It belongs to the broader class of 2-hydroxyacid dehydrogenases that catalyze the stereospecific conversion of 2-keto acids to 2-hydroxyacids. asm.org The primary mechanism of L-LDH involves the reversible, NAD-dependent reduction of pyruvate to L-lactate. researchgate.net This reaction is a fundamental step in glycolysis.
The catalytic cycle is dependent on the nicotinamide adenine dinucleotide (NADH) cofactor, which provides the hydride ion for the reduction of the keto group of pyruvate. researchgate.neteuropa.eu The reaction can be summarized as: Pyruvate + NADH + H⁺ ⇌ L-Lactate + NAD⁺
A significant challenge in using LDH for synthesis is the cost and stability of the NADH cofactor. To overcome this, cofactor regeneration systems are often employed. One such system couples the LDH reaction with another dehydrogenase, such as formate (B1220265) dehydrogenase (FDH). FDH oxidizes formate to carbon dioxide while simultaneously reducing NAD⁺ back to NADH, allowing for the continuous regeneration of the active cofactor. europa.eu
For industrial applications, the stability of L-LDH is a critical factor. Immobilization of the enzyme onto solid supports, such as glyoxyl-agarose, has been shown to dramatically enhance its thermal and operational stability. researchgate.net An immobilized L-LDH can be reused for multiple batch reactions without significant loss of activity, making the process more economically viable. researchgate.net
Lactate Racemase Activity and Enantiomeric Interconversion
Lactate racemase (Lar) (EC 5.1.2.1) is an isomerase that catalyzes the interconversion between the D- and L-enantiomers of lactic acid. wikipedia.org This enzymatic activity is crucial for organisms that need to produce both stereoisomers of lactate and provides a potential biocatalytic route to access either D- or L-lactic acid from a racemic or single-enantiomer starting material. wikipedia.orgnih.gov The enzyme is found in various bacteria, including several Lactobacillus species. wikipedia.org
The mechanism of lactate racemase is distinct from other racemases and involves a novel nickel-pincer nucleotide (NPN) cofactor. wikipedia.org The catalytic process is proposed to be a proton-coupled hydride transfer (PCHT). researchgate.netacs.org In this mechanism, a hydride is transferred from the lactate's α-carbon to the NPN cofactor, forming a pyruvate intermediate. Following a rotation of the intermediate within the active site, the hydride is transferred back to the opposite face of the α-carbon, resulting in the other enantiomer. acs.org
In some bacteria, such as Lactobacillus plantarum, lactate racemase functions as a rescue pathway. nih.gov These organisms initially produce L-lactate, which in turn induces the expression and activity of the racemase to generate D-lactate, an essential component for their cell wall biosynthesis. wikipedia.orgnih.gov This regulated activity allows the bacterium to maintain a desired ratio of L- and D-lactate. wikipedia.org The ability to control the enantiomeric composition of lactic acid through racemase activity is a powerful tool for the synthesis of enantiomerically pure lactate esters.
Microbial Fermentation and Biotransformation Approaches
Direct production of lactate esters, including analogues of this compound, from renewable feedstocks is achievable through whole-cell microbial fermentation. This approach integrates the synthesis of the lactic acid precursor and the alcohol moiety, followed by their condensation into the final ester product within a single microbial host.
Substrate Utilization and Metabolic Flux Analysis
The economic feasibility of microbial fermentation heavily relies on the use of inexpensive and renewable substrates. A wide range of carbon sources can be utilized, including simple sugars like glucose and sucrose, as well as more complex and sustainable feedstocks. google.comnih.gov Lignocellulosic biomass, such as agricultural residues (e.g., sugarcane bagasse, corn cobs), is an abundant and viable substrate, though it requires pretreatment and hydrolysis to release fermentable sugars like hexoses and pentoses. nih.govcabidigitallibrary.org
Metabolic flux analysis is a critical tool for optimizing production pathways. It allows researchers to map the flow of carbon through the cell's metabolic network and identify potential bottlenecks that limit product yield. researchgate.net By understanding these fluxes, targeted genetic modifications can be made. For example, if a particular enzymatic step is identified as rate-limiting, the expression of the corresponding gene can be upregulated using stronger promoters or by increasing the gene's copy number on a plasmid. researchgate.net This approach of systematically probing and alleviating metabolic bottlenecks has been successfully used to improve the production of ethyl lactate in engineered E. coli. researchgate.net
Bioreactor Design and Process Scale-up
The transition from laboratory-scale experiments to industrial production requires careful consideration of bioreactor design and process parameters. Different fermentation modes, including batch, fed-batch, and continuous fermentation, are employed to optimize productivity and yield. mdpi.com
Batch fermentation is the simplest mode, but it can be limited by substrate depletion and end-product inhibition, where the accumulation of lactic acid or the lactate ester becomes toxic to the microbial cells. mdpi.com Fed-batch cultivation addresses these limitations by intermittently or continuously feeding substrate into the bioreactor, which can maintain lower, non-toxic concentrations of the product while achieving higher final titers. nih.gov For example, a dual-pulse fed-batch strategy resulted in a two-fold increase in ethyl lactate production compared to a simple batch mode. nih.gov
Furthermore, in-situ product removal techniques can significantly enhance productivity by preventing the accumulation of inhibitory products. researchgate.net For volatile esters, this can be achieved through methods like gas stripping, where a gas is bubbled through the fermentation broth to carry the ester out of the reactor for collection. researchgate.net For non-volatile products, reactive distillation can be employed in downstream processing to esterify the acid and then hydrolyze the purified ester. aidic.it
| Fermentation Mode | Key Feature | Advantage | Reference |
| Batch | All nutrients added at the start. | Simple operation. | mdpi.com |
| Fed-Batch | Substrates are fed intermittently or continuously. | Overcomes substrate/product inhibition, higher titers. | nih.gov |
| Continuous (with cell recycling) | Continuous feed and removal of media, cells are retained. | High productivity. | mdpi.commdpi.com |
| Simultaneous Saccharification & Fermentation (SSF) | Enzymatic hydrolysis and fermentation occur in the same vessel. | Reduces capital cost and end-product inhibition of enzymes. | mdpi.com |
This table summarizes different bioreactor modes used in the fermentative production of lactic acid and its esters.
Green Chemistry Principles in this compound Synthesis
The enzymatic and fermentative methodologies for producing lactate esters align closely with the 12 Principles of Green Chemistry. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msu.eduacs.org
Use of Renewable Feedstocks (Principle 7): Fermentation processes utilize renewable biomass such as sugars, molasses, and lignocellulosic materials instead of depleting fossil fuels. nih.govresearchgate.netathensjournals.gr
Catalysis (Principle 9): The use of enzymes (like L-LDH and lactate racemase) and whole-cell biocatalysts are prime examples of catalysis. msu.edu These biocatalysts are highly specific, reducing by-product formation and allowing for reactions under mild conditions. acs.org
Design for Energy Efficiency (Principle 6): Biocatalytic reactions typically occur at or near ambient temperature and pressure, significantly reducing the energy requirements compared to conventional chemical syntheses that often demand high heat and pressure. msu.eduathensjournals.gr
Less Hazardous Chemical Synthesis (Principle 3): These biological routes avoid the use of harsh and toxic reagents and solvents often employed in traditional organic synthesis. athensjournals.grskpharmteco.com
Atom Economy (Principle 2): While fermentation pathways can be complex, engineered routes are designed to maximize the incorporation of atoms from the feedstock into the final product. acs.org
Reduce Derivatives (Principle 8): The high specificity of enzymes often eliminates the need for protecting groups, thereby simplifying synthetic routes and reducing waste. acs.org
Design for Degradation (Principle 10): this compound, being an ester derived from natural precursors, is designed to be biodegradable, preventing its persistence in the environment. athensjournals.gr
By embracing these principles, the synthesis of this compound via biocatalysis and fermentation represents a sustainable and environmentally benign alternative to traditional chemical manufacturing.
Solvent Selection and Alternative Reaction Media
The choice of solvent or reaction medium is critical in the synthesis of lactate esters as it influences reaction rates, equilibrium position, catalyst stability, and downstream separation processes. Traditional organic solvents are often being replaced by more sustainable alternatives.
Conventional and Bio-Based Solvents: The polarity of the solvent plays a significant role, especially in enzyme-catalyzed synthesis. Solvents are chosen based on their ability to solubilize substrates (lactic acid and 1-decanol) while maintaining the stability and activity of the catalyst, such as a lipase. nih.gov For instance, in the enzymatic synthesis of similar esters, non-polar solvents like n-hexane have been used. researchgate.net However, scrutiny over petroleum-derived solvents has prompted research into bio-based alternatives which can be more readily absorbed into industrial processes due to their similarity to existing solvent products. core.ac.ukresearchgate.net Ethyl lactate itself is considered an environmentally benign solvent, highlighting the potential for product-as-solvent systems in certain applications. acs.orgdigitallibrary.co.in
Solvent-Free Systems: A highly efficient and green approach is the use of solvent-free reaction systems. In this methodology, one of the reactants, typically the alcohol (1-decanol), is used in excess to act as the reaction medium. This strategy has been shown to achieve high yields in the synthesis of other alkyl lactates. mdpi.com For example, in the synthesis of α-butylglucoside lactate, a solvent-free reaction using butyl lactate as a reactant and medium resulted in the highest yields. nih.gov This approach simplifies the process, reduces solvent-related waste, and can lead to very high product concentrations in a single batch. nih.gov
Alternative Reaction Media: Neoteric solvent systems like ionic liquids (ILs) and deep eutectic solvents (DESs) are being explored as advanced alternative media. core.ac.uk
Ionic Liquids (ILs): Protic ionic liquids have been successfully used as catalysts for the esterification of lactic acid. mdpi.com A key advantage is the potential to form a biphasic system where the ester product is immiscible with the IL. mdpi.comresearchgate.net This immiscibility allows for continuous removal of the product from the reaction phase, which drives the reaction equilibrium towards completion and simplifies product separation. mdpi.comresearchgate.net Furthermore, the ionic liquid catalyst can often be recycled for multiple reaction cycles without a significant loss in activity. mdpi.com
Deep Eutectic Solvents (DESs): DESs are mixtures of compounds (e.g., choline (B1196258) chloride and glycerol) that form a eutectic with a melting point lower than the individual components. nih.gov They are attractive because their components are often derived from renewable sources, are biodegradable, and have low toxicity. nih.gov DESs can act as both the solvent and, in some cases, the catalyst, and have been investigated for various chemical syntheses. nih.gov Their tunable physicochemical properties make them a promising, though less explored, medium for this compound production.
The following table summarizes the characteristics of different solvent systems applicable to lactate ester synthesis.
Table 1: Comparison of Reaction Media for Lactate Ester Synthesis
| Reaction Medium | Key Advantages | Key Disadvantages | Research Findings/Applicability |
|---|---|---|---|
| Conventional Organic Solvents (e.g., Hexane, Toluene) | Good substrate solubility; well-understood properties. | Often petroleum-derived; environmental, health, and safety concerns; requires removal and recovery. | Used in foundational studies of enzymatic esterification, but focus is shifting to alternatives. researchgate.netmdpi.com |
| Bio-Based Solvents (e.g., Ethyl Lactate, 2-MeTHF) | Renewable feedstock; often biodegradable; can be "greener" replacements for conventional solvents. core.ac.uk | May have different solvency properties requiring process adjustments; potential for side reactions. | Considered a key area for making chemical processes more sustainable. core.ac.ukresearchgate.net |
| Solvent-Free Systems (Excess Reactant) | Eliminates solvent cost and waste; simplifies process and purification; high volumetric yield. nih.gov | Requires significant molar excess of one reactant; may require higher temperatures to ensure liquidity. | High yields (e.g., 96-97%) achieved for other alkyl lactates under mild conditions (60°C). mdpi.comresearchgate.net |
| Ionic Liquids (ILs) | Can act as both catalyst and solvent; enables biphasic systems for easy product separation; recyclable. mdpi.com | Higher cost; potential toxicity and bioaccumulation concerns for some ILs; viscosity can be high. | Demonstrated high efficiency for 2-ethylhexyl lactate synthesis, with the IL being recycled up to five times. mdpi.com |
| Deep Eutectic Solvents (DESs) | Biodegradable; low toxicity; components from renewable sources; tunable properties. nih.gov | Can be viscous; stability at reaction temperatures must be confirmed; research is still emerging. | Successfully used as media for other enzymatic and chemical syntheses, showing potential for esterification. nih.gov |
Atom Economy and Waste Minimization Strategies
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. numberanalytics.comibchem.com
The primary synthesis route for this compound is the direct esterification of lactic acid with 1-decanol.
Reaction: C₃H₆O₃ (Lactic Acid) + C₁₀H₂₂O (1-Decanol) → C₁₃H₂₆O₃ (this compound) + H₂O (Water)
The atom economy for this reaction is calculated as follows:
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
Table 2: Atom Economy Calculation for this compound Synthesis
| Compound | Formula | Molar Mass ( g/mol ) | Role |
|---|---|---|---|
| Lactic Acid | C₃H₆O₃ | 90.08 | Reactant |
| 1-Decanol | C₁₀H₂₂O | 158.28 | Reactant |
| Total Reactants | 248.36 | ||
| This compound | C₁₃H₂₆O₃ | 230.35 | Product |
| Water | H₂O | 18.02 | By-product |
| Atom Economy | | 92.75% | (230.35 / 248.36) * 100 |
An atom economy of 92.75% is inherently high, as the only by-product is water. Addition and rearrangement reactions have 100% atom economy, while substitution reactions are generally lower. igitsarang.ac.in The focus of waste minimization for this process, therefore, shifts from the reaction stoichiometry to the broader process inputs, including catalysts, solvents, and separation agents. beeindia.gov.inum-palembang.ac.id
Waste Minimization Strategies:
Catalyst Selection and Recycling: Using catalytic amounts of a substance is preferable to stoichiometric reagents. um-palembang.ac.id Both enzymatic and acid catalysts (like ionic liquids) can be used in small quantities. The key to minimizing waste is the ability to recover and reuse the catalyst. Immobilized enzymes (like Novozym 435) or recyclable ionic liquids are prime examples of this strategy in action. researchgate.netmdpi.com
Solvent Elimination: As discussed previously, adopting solvent-free systems is the most effective way to eliminate solvent waste, which often constitutes the largest mass component in a chemical process besides water. core.ac.uk
By-product Management: The primary by-product, water, must be removed to drive the reaction to completion. In processes like reactive distillation, this water is continuously removed. While water is non-hazardous, its removal consumes energy. Efficient separation is crucial.
Energy Efficiency in Production Processes
Reducing energy consumption is a critical goal for making the production of this compound more economical and sustainable. Energy inputs are primarily for heating, mixing, and separations.
Low-Temperature Catalysis: A significant advantage of enzymatic catalysis is the use of mild reaction temperatures, typically in the range of 40–90°C. researchgate.netmdpi.com This is considerably lower than many traditional chemical esterification processes which may require higher temperatures to achieve reasonable reaction rates. For example, the synthesis of 2-ethylhexyl lactate using an ionic liquid catalyst proceeded efficiently at 60°C. mdpi.com These lower temperatures translate directly into reduced energy demand for heating the reactor. um-palembang.ac.id
Table 3: Factors Influencing Energy Efficiency in this compound Synthesis
| Process Parameter | High Energy Consumption Scenario | Low Energy Consumption Scenario | Rationale |
|---|---|---|---|
| Reaction Temperature | High-temperature (>100°C) thermal or conventional acid catalysis. | Mild temperature (40-90°C) enzymatic or advanced chemical catalysis. mdpi.com | Lowering the reaction temperature directly reduces the primary energy input for the process. |
| Reaction/Separation | Separate batch reactor followed by energy-intensive distillation or extraction for water/catalyst removal. | Integrated process like reactive distillation or a biphasic system with simple phase separation. mdpi.comeuropa.eu | Process intensification reduces the number of unit operations and the associated energy for heating and material transport. |
| Solvent Use | Use of volatile organic solvents requiring an energy-intensive distillation step for recovery. | Solvent-free synthesis. | Eliminates the energy required for solvent recovery and recycling loops. |
| Pressure | Atmospheric pressure requiring high temperatures to remove water. | Operation under vacuum to lower the boiling point of water. | Vacuum allows for water removal at lower temperatures, saving energy, particularly for high-boiling esters. nih.gov |
By optimizing these parameters through modern catalytic and engineering approaches, the production of this compound can be aligned with the economic and environmental goals of the green chemical industry. mdpi.com
Physicochemical Interactions and Systemic Behavior
Solvent Properties and Solute Compatibility
As an ester of lactic acid, decyl lactate (B86563) belongs to a class of compounds recognized for their effective solvency and favorable environmental profiles. google.com Its dual-character molecular structure allows it to interact with a wide range of chemical species.
The solvation capabilities of decyl lactate are governed by its distinct molecular regions. The lactate portion, with its hydroxyl (-OH) and ester (-COO-) groups, can engage in polar interactions, including hydrogen bonding and dipole-dipole forces. The long alkyl (decyl) chain interacts primarily through nonpolar van der Waals forces. This amphiphilic nature enables it to dissolve or disperse a variety of solutes.
The process of solvation involves the solvent molecules arranging themselves around a solute molecule. lu.se For polar solutes, the lactate head of this compound would orient towards the solute, creating a polar microenvironment. For nonpolar solutes, the decyl tail would provide a nonpolar region for interaction, effectively dissolving oils, fats, and other lipophilic substances. This mechanism is crucial in formulations where both polar and nonpolar components must be compatibilized. acs.org The efficiency of these interactions is fundamental to the stability and performance of the resulting solution. researchgate.net
| Solute Type | Primary Interacting Region of this compound | Dominant Interaction Force | Expected Solubility |
|---|---|---|---|
| Polar Protic (e.g., Water, Ethanol) | Lactate Head (Hydroxyl Group) | Hydrogen Bonding | Low to Moderate |
| Polar Aprotic (e.g., Acetone) | Lactate Head (Ester Group) | Dipole-Dipole | Moderate to Good |
| Nonpolar (e.g., Hexane, Mineral Oil) | Decyl Tail | Van der Waals Forces | Good |
| Ionic Compounds (e.g., Salts) | Lactate Head | Ion-Dipole | Very Low |
The compatibility of a chemical with polymeric materials is critical for applications in manufacturing, packaging, and coatings. graco.comsigmaaldrich.com Lactate esters, such as ethyl lactate and butyl lactate, are known to be effective solvents for various resins and polymers, including nitrocellulose and cellulose (B213188) acetate. inchem.org By extension, this compound is expected to exhibit good compatibility with a range of polymers, although its longer alkyl chain may influence the specific interactions.
The assessment of compatibility involves observing effects such as swelling, stress cracking, or dissolution of the polymer. sigmaaldrich.com The ester group in this compound can interact with polar polymers, while the decyl chain enhances compatibility with nonpolar polymers like polyolefins.
| Polymer | Predicted Compatibility | Rationale |
|---|---|---|
| Polypropylene (PP) | Good | The nonpolar decyl chain interacts favorably with the nonpolar polymer backbone. |
| Polyvinyl Chloride (PVC) - Rigid | Fair to Good | Potential for interaction with plasticizers within the PVC matrix. |
| Nylon (Polyamide) | Limited | The polar amide groups in Nylon prefer strong hydrogen bonding, which may not be fully satisfied by the ester. rubber-group.com |
| Polytetrafluoroethylene (PTFE) | Excellent | PTFE is chemically inert to most solvents, including esters. graco.com |
| Nitrile Rubber (NBR) | Poor | Esters are generally not recommended for use with Nitrile rubbers due to significant swelling. rubber-group.com |
In multiphase systems, such as emulsions (oil-in-water or water-in-oil), this compound functions as a non-ionic surfactant. nih.gov Its amphiphilic structure allows it to migrate to the interface between two immiscible liquids (e.g., oil and water). researchgate.net At the interface, the hydrophilic lactate head orients towards the aqueous phase, and the lipophilic decyl tail extends into the oil phase.
This adsorption at the interface lowers the interfacial tension (IFT), which is the energy required to create a new surface area between the two phases. wur.nl By reducing IFT, this compound facilitates the formation of smaller droplets during emulsification, leading to a more stable emulsion. mdpi.comacs.org The presence of this compound molecules at the droplet surface also creates a protective layer that provides a steric barrier, physically hindering the droplets from coalescing and causing phase separation. nih.gov The effectiveness of an emulsifier is related to its ability to rapidly adsorb to newly created interfaces and form a robust film. researchgate.netwur.nl
Compatibility with Polymeric Systems and Material Substrates
Chemical Stability and Degradation Pathways (Non-Biological)
The utility of this compound in various formulations depends on its stability under different environmental and storage conditions. The primary non-biological degradation pathways for an ester like this compound are hydrolysis and oxidation.
Hydrolytic stability refers to a substance's resistance to chemical decomposition by water. machinerylubrication.com For this compound, hydrolysis involves the cleavage of the ester bond, yielding decyl alcohol (decanol) and lactic acid. This reaction is reversible but is typically driven forward in the presence of excess water.
The rate of hydrolysis is significantly influenced by pH and temperature.
Acidic Conditions (pH < 7): The reaction is catalyzed by H⁺ ions. The protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Neutral Conditions (pH ≈ 7): Hydrolysis proceeds slowly at neutral pH.
Alkaline Conditions (pH > 7): The reaction is strongly catalyzed by hydroxide (B78521) ions (OH⁻), which are potent nucleophiles that directly attack the carbonyl carbon. This process, known as saponification, is generally much faster than acid-catalyzed hydrolysis.
Increased temperature accelerates the rate of hydrolysis across all pH ranges by providing the necessary activation energy for the reaction. machinerylubrication.com The stability of lactate esters can be improved by controlling the pH and minimizing water content in formulations. google.com
| Condition | Effect on Hydrolysis Rate | Primary Products |
|---|---|---|
| Low pH (<4) | Accelerated | Decyl Alcohol, Lactic Acid |
| Neutral pH (~7) | Minimal / Slow | Decyl Alcohol, Lactic Acid |
| High pH (>9) | Greatly Accelerated | Decyl Alcohol, Lactate Salt |
| Increased Temperature | Accelerated | Decyl Alcohol, Lactic Acid/Lactate Salt |
| Presence of Water | Required | Decyl Alcohol, Lactic Acid/Lactate Salt |
Oxidative degradation involves the reaction of the compound with oxygen, often initiated by factors like heat, UV radiation, or the presence of metal ions. In this compound, several sites are potentially susceptible to oxidation. The most likely point of attack is the tertiary carbon atom (the carbon atom bonded to the hydroxyl group) in the lactate moiety. Oxidation at this site could lead to the formation of a ketone and subsequent chain cleavage. The C-H bonds on the decyl chain can also be susceptible to free-radical attack, leading to the formation of hydroperoxides, which can further decompose into a variety of smaller, volatile compounds.
Prevention of oxidative degradation typically involves several strategies:
Exclusion of Oxygen: Storing the compound under an inert atmosphere (e.g., nitrogen) can significantly slow down oxidation.
Protection from Light: Using opaque packaging can prevent photo-initiation of oxidative reactions.
Temperature Control: Storage at lower temperatures reduces the rate of all chemical reactions, including oxidation.
Use of Antioxidants: The addition of antioxidants, such as hindered phenols (e.g., BHT) or other radical scavengers, can interrupt the free-radical chain reactions that propagate oxidation. rsc.orgresearchgate.net
Thermal Stability and Decomposition Kinetics
The thermal stability of an ester like this compound is a critical parameter, dictating its viable temperature range for storage, processing, and application. While comprehensive studies focusing exclusively on the thermal decomposition of pure this compound are not widely available in public literature, its stability and degradation pathways can be inferred from research on analogous lactate-containing compounds, such as lactate-based polymers and ionic liquids.
Thermogravimetric analysis (TGA) is the primary technique used to investigate the thermal stability and decomposition kinetics of materials. mdpi.comtainstruments.com This method records the mass of a sample as a function of temperature or time in a controlled atmosphere, revealing the temperatures at which degradation occurs. The decomposition of alkyl lactates, as with other esters, can proceed through several mechanisms, including intramolecular trans-esterification and β-hydrogen bond scission. mdpi.com For instance, studies on poly(lactic acid) (PLA) copolymers indicate that decomposition can occur via β-hydrogen bond scission, leading to the formation of allyl and diallyl compounds. mdpi.com
Research on a homologous series of poly(alkyl lactate acrylate)s, which contain lactate ester groups with varying alkyl chain lengths, has shown that thermal stability generally increases with the length of the alkyl side chain. tandfonline.com This suggests that this compound, with its ten-carbon chain, would possess greater thermal stability compared to shorter-chain alkyl lactates like ethyl or butyl lactate. The decomposition of more complex molecules containing the lactate anion, such as the ionic liquid 1-decylimidazolium L-lactate, has been observed at temperatures around 472-487 K (199-214 °C), providing an approximate temperature range for the degradation of the lactate moiety in a complex chemical environment. acs.orgacs.org
The kinetics of the decomposition process describe the rate and mechanism of the degradation reaction. Kinetic parameters, including activation energy (Ea), the pre-exponential factor (A), and the reaction model, are often determined from TGA data collected at multiple heating rates. nih.gov Common kinetic models applied to polymer and organic compound decomposition include nth-order reactions and autocatalysis models. mdpi.com For example, the Friedman isoconversional method and various "model-fitting" methods are employed to analyze TGA curves and elucidate the reaction mechanisms. mdpi.com While specific kinetic parameters for this compound are not documented, the general approach involves fitting experimental TGA data to these mathematical models to understand the dynamics of its thermal breakdown.
Table 1: Thermal Decomposition Data for Selected Lactate-Containing Compounds
| Compound | Decomposition Temperature (Td) | Method/Notes | Reference |
| 1-Decylimidazolium L-lactate | 471.95 K (198.8 °C) | Onset temperature from QSPR study | acs.org |
| 1-Decylimidazolium DL-lactate | 479.65 K (206.5 °C) | Onset temperature from QSPR study | acs.org |
| Calcium Lactate Pentahydrate | 210–580 °C | Second stage of decomposition (elimination of ethyl lactate to form CaCO₃) | nih.gov |
| Poly(lactic acid) | ~350 °C | Onset of major decomposition step | mdpi.com |
Phase Behavior and Mixture Thermodynamics
The phase behavior and thermodynamic properties of this compound, both as a pure substance and in mixtures, are fundamental to its application, particularly where it is used as a solvent or a component in a formulation. The molecule's structure, featuring a polar lactate head and a long, nonpolar decyl tail, imparts amphiphilic characteristics that govern its interactions and miscibility with other substances.
Thermodynamic data for pure this compound is limited, but key values have been reported. The National Institute of Standards and Technology (NIST) has compiled data including its enthalpy of vaporization, which is a measure of the energy required to transform the liquid into a gas. nist.gov
Table 2: Selected Thermodynamic Properties of this compound
| Property | Value | Unit | Reference |
| Formula | C₁₃H₂₆O₃ | - | nist.gov |
| Molecular Weight | 230.34 | g/mol | nist.gov |
| Enthalpy of Vaporization (ΔvapH) | 71.5 | kJ/mol | nist.gov |
The study of mixtures containing alkyl lactates reveals complex phase behavior. For instance, binary mixtures of poly(lactic acid) and ethyl lactate exhibit an upper critical solution temperature (UCST), meaning they are miscible at higher temperatures but phase-separate upon cooling. ua.pt It is plausible that this compound would exhibit similar UCST behavior in mixtures with certain polymers or other polar compounds. The long decyl chain, however, would significantly enhance its hydrophobic character compared to ethyl lactate, influencing the specific temperatures and compositions at which these phase transitions occur.
The thermodynamics of lactate ester mixtures have been investigated for shorter-chain analogues. Studies on the vapor-liquid equilibrium of the ternary system containing ethyl lactate, ethanol (B145695), and water show that the volatility of ethyl lactate is highly dependent on the mixture's composition. vignevin.com Such systems are often modeled using thermodynamic models like NRTL (Non-Random Two-Liquid) and UNIQUAC (Universal Quasi-Chemical), which use interaction parameters to correlate experimental data and predict phase compositions. vignevin.comacs.org For this compound mixtures, the significant nonpolar tail would necessitate accurate parameterization of these models to account for strong hydrophobic interactions.
The influence of alkyl chain length on phase behavior is a well-established principle. In systems like aqueous mixtures of polyethylene (B3416737) glycol decyl ethers, the decyl group plays a dominant role in the formation of various liquid crystalline phases (e.g., hexagonal, lamellar). nih.gov Similarly, the decyl chain in this compound is expected to drive self-association in certain solvents and influence the structure and stability of mixtures. The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is an equation of state that has been successfully used to model the phase behavior of systems containing poly(lactic acid) and ethyl lactate, and could likely be applied to this compound systems to predict their thermodynamic properties and phase equilibria. ua.pt
Advanced Analytical Characterization Techniques
Spectroscopic Analysis
Spectroscopic methods are fundamental for elucidating the molecular structure and functional groups present in decyl lactate (B86563).
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups within decyl lactate by analyzing the vibrational modes of its chemical bonds. The absorption of IR radiation at specific wavenumbers corresponds to characteristic bond vibrations.
For this compound, as an ester with a hydroxyl group, key absorption bands are expected:
Hydroxyl Group (O-H stretch): A broad and intense absorption band typically appears in the region of 3400–3300 cm⁻¹, indicative of hydrogen-bonded O-H stretching from the lactate moiety's hydroxyl group uobabylon.edu.iqorgchemboulder.com. A sharper peak around 3650–3600 cm⁻¹ might be observed for free O-H, though hydrogen bonding is more common in condensed phases uobabylon.edu.iq.
Carbonyl Group (C=O stretch): Esters exhibit a strong carbonyl (C=O) stretching vibration, typically found around 1700 cm⁻¹. This is a highly characteristic and intense peak spectroscopyonline.com. For lactic acid, the C=O stretch has been observed at 1756 cm⁻¹, which shifts in esters due to the esterification ut.ac.ir.
C-O Stretches (Ester Linkage): Esters are characterized by a distinctive pattern of two strong C-O stretching vibrations, often referred to as the "Rule of Three" alongside the carbonyl stretch. These typically appear around 1200 cm⁻¹ (C-C-O stretch) and 1100 cm⁻¹ (O-C-C stretch) spectroscopyonline.com. For lactic acid, a C-O stretch was noted at 1216 cm⁻¹ ut.ac.ir.
C-H Stretches: Aliphatic C-H stretching vibrations from the decyl chain and the lactate methyl group typically appear in the 2800-3000 cm⁻¹ range maricopa.edu. Symmetric and asymmetric valence vibrations of C-H from CH₃ groups are observed, for instance, around 2930 cm⁻¹ ripublication.com.
FTIR analysis confirms the successful synthesis and provides evidence for the presence of the ester linkage, the hydroxyl group, and the aliphatic chain, which are crucial for structural elucidation. FTIR absorbance spectra are often checked against libraries of absorption spectra for different substances to confirm identity inchem.org.
Table 1: Characteristic FTIR Absorption Bands for this compound (Expected Ranges)
| Functional Group | Vibration Type | Wavenumber Range (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretch | 3300-3400 (broad) | Strong |
| C=O (Ester) | Stretch | 1700-1750 | Strong |
| C-O (Ester) | C-C-O Stretch | 1160-1210 | Strong |
| C-O (Ester) | O-C-C Stretch | ~1100 | Strong |
| C-H (Aliphatic) | Symmetric/Asymmetric Stretch | 2800-3000 | Medium |
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular conformation and purity of this compound. It identifies the number and types of atoms in different chemical environments within the molecule.
¹H NMR Spectroscopy: This technique is highly sensitive and provides quantitative and detailed structural information nih.gov. The chemical shifts (δ, in parts per million, ppm) of protons are highly dependent on their electronic environment. For this compound, distinct signals would be observed for:
The hydroxyl proton (-OH) on the lactate moiety.
The methine proton (-CH(OH)-) of the lactate moiety, typically appearing downfield due to the adjacent oxygen atoms.
The methyl protons (-CH₃) of the lactate moiety, which would show coupling with the methine proton. For (R)-lactate, a methyl proton signal has been observed around 1.32 ppm hmdb.ca.
The methylene (B1212753) protons (-CH₂) and terminal methyl protons (-CH₃) of the decyl chain, which would exhibit characteristic aliphatic shifts and coupling patterns.
¹³C NMR Spectroscopy: This provides information about the carbon skeleton. The chemical shifts of carbon atoms are particularly sensitive to the presence of electronegative atoms and hybridization. For this compound, key signals would include:
The carbonyl carbon (C=O) of the ester group, typically appearing in the range of 170-180 ppm. For (R)-lactate, a carbonyl carbon was observed at 185.265 ppm bmrb.io.
The methine carbon (-CH(OH)-) of the lactate moiety, appearing in the alcohol carbon region. For (R)-lactate, a methine carbon was observed at 71.198 ppm bmrb.io.
The methyl carbon (-CH₃) of the lactate moiety. For (R)-lactate, a methyl carbon was observed at 22.764 ppm bmrb.io.
The various methylene carbons and the terminal methyl carbon of the decyl chain, appearing in the aliphatic carbon region.
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to confirm assignments and resolve ambiguities, especially for complex molecules or to assign quaternary and carbonyl carbons nih.gov. Comparison of obtained chemical shifts with established databases (e.g., Biological Magnetic Resonance Data Bank (BMRB)) aids in definitive structural confirmation and purity assessment nih.gov.
Ultraviolet-Visible (UV-Vis) spectrophotometry is a quantitative analytical technique that measures the absorption of light by a sample in the UV and visible regions of the electromagnetic spectrum. For direct quantification, a compound must possess a chromophore, a functional group that absorbs light in these regions.
This compound, being an aliphatic ester with a hydroxyl group, generally lacks strong chromophores that absorb significantly in the UV-Vis range (typically >290 nm) nih.gov. Therefore, direct UV-Vis spectrophotometric quantification of this compound is often not feasible or highly sensitive.
However, UV-Vis spectrophotometry can be utilized for indirect quantification through methods that involve a chromogenic reaction or enzymatic assays. For example, the quantification of lactic acid (the acid component of lactate esters) often involves enzymatic reactions where lactate is oxidized, leading to the formation of a product like NADH, which absorbs at 340 nm, allowing for spectrophotometric measurement megazyme.com. While this applies specifically to lactic acid, a similar principle could be adapted for this compound after hydrolysis to lactic acid, or if a specific enzymatic system for lactate esters is available. In general, spectrophotometers are used for protein quantification via chromogenic reactions jascoinc.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Purity
Chromatographic Separation and Detection
Chromatographic techniques are essential for separating this compound from complex mixtures, identifying impurities, and analyzing its stereoisomeric forms.
Gas Chromatography (GC) is a powerful separation technique for volatile and semi-volatile organic compounds, making it suitable for the analysis of this compound. GC separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase.
Flame Ionization Detector (FID): GC coupled with a Flame Ionization Detector (GC-FID) is widely used for the quantitative analysis of organic compounds containing carbon-hydrogen bonds. The FID responds to virtually all organic compounds, providing a highly sensitive and linear response to the amount of analyte passing through it 6-napse.comboku.ac.at. For this compound, GC-FID can be used to quantify its concentration in a sample, similar to how other lactate esters like menthyl lactate have been quantified chromatographyonline.com.
Mass Spectrometry (MS): GC coupled with Mass Spectrometry (GC-MS) is invaluable for the qualitative identification and structural elucidation of separated compounds. After separation by GC, the analytes enter the MS detector, where they are ionized and fragmented. The resulting mass-to-charge (m/z) ratios of the molecular ion and fragment ions provide a unique mass spectrum, which can be compared against extensive mass spectral libraries for identification 6-napse.comboku.ac.at. GC-MS can confirm the molecular weight of this compound and provide insights into its fragmentation pattern, aiding in structural confirmation and impurity identification.
GC-MS/FID Systems: Hyphenated GC-MS/FID systems allow for simultaneous qualitative analysis (MS) and quantitative analysis (FID) in a single run, offering a comprehensive approach to compound characterization boku.ac.at. For more hydrophilic compounds, derivatization techniques may be employed to enhance their volatility and suitability for GC analysis boku.ac.at.
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique, particularly useful for non-volatile or thermally labile compounds, and crucial for the analysis of stereoisomers. Lactic acid, the precursor to the lactate moiety in this compound, possesses a chiral center, meaning it exists as two enantiomers (L- and D-forms) inchem.org. Consequently, this compound can also exist as enantiomers if derived from chiral lactic acid.
Chiral HPLC: The separation of enantiomers is critical in many applications, as different enantiomers can exhibit distinct physical, chemical, and biological properties. Chiral HPLC employs specialized stationary phases (chiral stationary phases, CSPs) that can selectively interact with one enantiomer more strongly than the other, leading to their separation nih.gov.
For the separation of L- and D-lactic acid enantiomers, chiral columns such as Supelco's Astec CHIROBIOTIC® R chiral column have been successfully utilized labcluster.com. Similar chiral columns would be applicable for separating the enantiomers of this compound.
Research has demonstrated the feasibility of achieving baseline resolution of lactic acid-based chiral compounds using chiral HPLC nih.gov.
HPLC-MS/MS: Coupling HPLC with tandem Mass Spectrometry (HPLC-MS/MS) provides high sensitivity and selectivity for the detection and quantification of separated enantiomers, even at low concentrations labcluster.com. This hyphenated technique is particularly valuable when analyzing complex matrices or when high specificity is required.
RP-HPLC: While chiral separations typically require specialized columns, reversed-phase HPLC (RP-HPLC) can be used for the general separation of organic acids and esters, although it may not resolve enantiomers without specific chiral additives in the mobile phase or a chiral stationary phase nih.gov.
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers distinct advantages for the analysis of chiral compounds and those with varying polarities due to its unique mobile phase properties, which can bridge the gap between gas chromatography (GC) and liquid chromatography (LC).
For this compound, SFC can be applied for:
Purity Assessment : SFC can effectively separate this compound from impurities and unreacted starting materials (lactic acid, 1-decanol).
Chiral Separation : As lactic acid is a chiral molecule, this compound can exist as enantiomers (D- and L-decyl lactate). Chiral SFC, often utilizing chiral stationary phases, is highly effective for resolving and quantifying these enantiomers, which is crucial for applications where stereospecificity is important. For instance, SFC analysis has demonstrated superior resolution (R = 3.1) for chiral impurities in lactic acid-based liquid crystals compared to HPLC.
Method Development : The use of supercritical CO as the primary mobile phase, combined with a polar co-solvent (e.g., isopropanol), allows for a wide range of compound exploration and often provides better resolution for complex mixtures.
An example of SFC application for chiral lactate derivatives shows that SFC-MS analysis can identify molecular masses of impurities and achieve high enantiomeric purity determination (e.g., ee > 99.6% for a related lactate derivative).
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of compounds, elucidate their elemental composition, and provide structural information through fragmentation patterns. For this compound (CHO), MS plays a critical role in its definitive identification.
Molecular Ion Detection : Under electron ionization (EI) or electrospray ionization (ESI) conditions, the molecular ion [M] or protonated molecule [M+H] for this compound is expected at m/z 230.19 or 231.20, respectively, corresponding to its molecular weight of 230.34 g/mol .
Fragmentation Analysis : The fragmentation pattern in MS provides characteristic structural insights. Esters typically undergo alpha-cleavage and McLafferty rearrangement. For this compound, common fragmentation pathways would involve:
Loss of the decyl group or fragments thereof, leading to ions related to the lactate moiety (e.g., [CHO] from lactic acid, m/z 89 for lactic acid).
Loss of the lactate moiety or fragments, leading to ions related to the decyl chain (e.g., [CH] from 1-decanol).
Characteristic peaks separated by 14 units (CH) from the decyl chain are often observed in the mass spectra of hydrocarbon chains.
High-resolution mass spectrometry (HRMS) can precisely determine the elemental composition of the molecular ion and fragment ions, confirming the chemical formula of this compound and its degradation products.
For example, in the analysis of lactate, fragmentation efficiency can be influenced by the position of C isotopes, indicating the sensitivity of MS to subtle structural differences and requiring careful calibration for quantitative analysis of isotopologues.
Electrophoretic Methods for Related Enzyme Characterization (e.g., SDS-PAGE)
While this compound itself is a small molecule not directly analyzed by electrophoretic methods, these techniques are crucial for characterizing enzymes involved in its synthesis or hydrolysis. Enzymes such as esterases or lipases catalyze the formation of esters from alcohols and carboxylic acids, or their breakdown.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique for separating proteins based on their molecular weight under denaturing conditions. This method is essential for:
Purity Assessment of Enzymes : After purification steps (e.g., ammonium (B1175870) sulfate (B86663) precipitation, column chromatography), SDS-PAGE is used to verify the purity of the isolated enzyme by showing a single band corresponding to the target protein.
Molecular Weight Determination : SDS-PAGE allows for the estimation of the molecular weight of the enzyme subunit. For instance, purified esterases have been reported with molecular weights ranging from approximately 32 kDa to 41.2 kDa, as determined by SDS-PAGE.
Monitoring Purification : SDS-PAGE gels can track the enrichment of the target enzyme throughout various purification stages, from crude extract to purified protein.
Table 1: Example SDS-PAGE Data for Esterases (Hypothetical)
| Enzyme Source | Purification Step | Apparent Molecular Weight (kDa) [SDS-PAGE] | Reference |
| Aspergillus versicolor | Partially Purified | 32 | |
| Rhodococcus sp. LKE-021 | Purified | 32 | |
| Esterase H8 (Deep-sea) | Purified | 33 | |
| Esterase EstOF4 | Purified | 35 |
Enzymes like esterases hydrolyze water-soluble short-chain fatty acid esters. The characterization of such enzymes, which may be involved in the metabolism of lactate esters, often involves SDS-PAGE to confirm their molecular characteristics.
Other Specialized Characterization Techniques for Material Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is indispensable for definitive structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework and functional groups. Both H NMR and C NMR are used to confirm the presence of the decyl chain and the lactate moiety (methyl, hydroxyl, and ester groups). Chiral NMR shift reagents can also be employed to distinguish between D- and L-enantiomers of lactate and its derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR provides information about the functional groups present in this compound. Key absorption bands would include:
Carbonyl stretch (C=O) from the ester group (typically around 1735 cm).
Hydroxyl stretch (O-H) from the lactate moiety (broad band around 3200-3600 cm).
C-O stretch from the ester linkage.
C-H stretches from the alkyl chain. FTIR can also be used for quantitative analysis and to assess the interaction of this compound within a matrix.
Gas Chromatography (GC) : GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS), is a primary technique for quantifying this compound, assessing its purity, and identifying volatile impurities. It is highly effective for separating and analyzing esters.
High-Performance Liquid Chromatography (HPLC) : HPLC is used for the separation and quantification of this compound, particularly when dealing with non-volatile impurities or for chiral separations, as mentioned in SFC.
Thermal Analysis (DSC, TGA) : Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of this compound and materials containing it. TGA assesses thermal stability and decomposition behavior, while DSC can determine melting points, glass transition temperatures, and crystallization behavior, which are important when this compound is part of a larger material system.
Rheology : If this compound is used in formulations (e.g., as an emollient or solvent in cosmetics), rheological studies (e.g., viscosity measurements, shear thinning behavior) are crucial to understand its impact on the flow and deformation properties of the final product. For instance, lactate esters can influence the rheological properties of materials, such as propellants.
Table 2: Summary of Analytical Techniques and Information Provided for this compound
Environmental Fate and Biodegradation Research
Microbial Degradation Pathways and Mechanisms
The biodegradation of ester compounds like Decyl lactate (B86563) typically involves microbial enzymatic processes that cleave the ester bond, followed by the further metabolism of the resulting products.
Identification of Key Microorganisms in Environmental Matrices
While specific studies identifying key microorganisms solely responsible for Decyl lactate degradation are limited in the provided literature, insights can be drawn from the biodegradation of structurally similar compounds, such as other lactate esters and poly(lactic acid) (PLA). Microorganisms, including various bacteria and fungi, are known to play a pivotal role in the degradation of polyesters and esters in diverse environments, including soils, composts, and aquatic systems cdnsciencepub.comresearchgate.netmdpi.com. These microbial communities secrete enzymes that initiate the breakdown of complex organic molecules cdnsciencepub.commdpi.com. For instance, certain bacterial species like Amycolatopsis sp., Actinomadura sp., Stenotrophomonas pavanii, and Pseudomonas geniculate have been identified for their ability to degrade PLA cdnsciencepub.com. In marine sediments, "primary degraders" are responsible for breaking down macromolecules into smaller units like lactate, which are then further metabolized oup.com. Lactobacillus buchneri and Lactobacillus parabuchneri have been observed to degrade lactic acid under anoxic conditions researchgate.net.
Enzymatic Hydrolysis by Environmental Depolymerases
The initial and often rate-limiting step in the biodegradation of esters, including this compound, is enzymatic hydrolysis. This process involves the cleavage of the ester bond, typically by hydrolases, lipases, or cutinases, which are secreted by microorganisms into the environment cdnsciencepub.commdpi.com. Lactate esters, in general, have been reported to undergo enzymatic hydrolysis to lactic acid and the corresponding alcohol inchem.orgnih.gov. For this compound, this would yield lactic acid and decanol (B1663958). The efficiency of these enzymes can be influenced by factors such as polymer composition, crystallinity, and environmental conditions [10, original search result 10]. While specific depolymerases for this compound are not explicitly detailed, the general mechanism of ester hydrolysis by ubiquitous environmental enzymes is well-established for similar compounds cdnsciencepub.commdpi.cominchem.orgnih.gov.
Metabolic Pathways of Degradation Products
Upon enzymatic hydrolysis, this compound is primarily broken down into lactic acid and decanol inchem.orgnih.gov. These simpler molecules then enter various metabolic pathways within microorganisms. Lactic acid, a natural metabolite, can be further mineralized into carbon dioxide (CO2) and water under aerobic conditions, contributing to microbial biomass cdnsciencepub.comresearchgate.netmdpi.com. Under anaerobic conditions, lactic acid can be converted into other metabolites such as acetic acid and 1,2-propanediol researchgate.net. For instance, Lactobacillus buchneri and Lactobacillus parabuchneri can convert lactic acid into approximately equimolar amounts of acetic acid and 1,2-propanediol, along with traces of ethanol (B145695), under anoxic conditions researchgate.net. The oxidation of lactate to pyruvate (B1213749), and subsequently to acetyl-CoA and acetate, is also a known pathway in some bacteria, such as Desulfovibrio vulgaris, which can generate ATP through this route [12, original search result 12]. The decanol component, being an alcohol, would also be subject to further microbial oxidation and degradation pathways, typically involving conversion to a carboxylic acid and subsequent entry into fatty acid degradation pathways.
Degradation Kinetics in Diverse Environmental Compartments
The rate at which this compound degrades in the environment is influenced by various factors, including the specific environmental compartment, temperature, and the presence and activity of microbial communities. Lactate esters are generally considered to be readily biodegradable nih.gov.
Soil Ecosystems
Aquatic Environments (Freshwater and Marine)
The degradation of this compound in aquatic environments, encompassing both freshwater and marine systems, also depends on microbial activity and prevailing environmental conditions. Although precise kinetic data for this compound in these environments are not detailed, general principles for the biodegradation of similar compounds apply. Microbial colonization and biofilm formation on the surface of organic matter are initial steps for degradation in aquatic systems mdpi.com. For example, the degradation of lactate-based polyesters in river water has been observed, with bacterial flora adapting to the degradation process mdpi.com. The degradation of organic macromolecules in anoxic marine sediments also involves primary degraders and terminal oxidizers oup.com. Environmental factors such as temperature, pH, and nutrient availability can significantly impact biodegradation rates in both freshwater and marine settings mdpi.comiucn.orgusgs.gov.
Data Tables
Due to the limited availability of specific quantitative degradation kinetics data for this compound in the provided search results, detailed interactive data tables cannot be generated for this compound's degradation rates in soil, freshwater, or marine environments. The information found primarily discusses the general biodegradability of lactate esters and the mechanisms involved, rather than specific numerical rates for this compound.
Composting Conditions
Composting represents a controlled biological degradation process that occurs under specific conditions, including high temperature, adequate moisture, and aeration, which foster a high concentration of microorganisms coffeefrom.itnih.gov. These conditions are typically found in industrial composting facilities coffeefrom.it. For materials to be certified as compostable, they must meet stringent standards, such as ASTM D6400 or EN 13432, which generally require over 90% degradation within a specified timeframe, typically 90 to 180 days coffeefrom.itnih.govsitubiosciences.comnih.gov.
Wastewater Treatment Systems
Wastewater treatment systems are designed to remove pollutants from water, often relying on microbial degradation processes. Biodegradation of organic materials in these systems predominantly occurs under aerobic conditions, although anaerobic biodegradation can also take place in environments with low oxygen levels, such as wastewater treatment plant (WWTP) sludge digester tanks or anoxic sediments erasm.org. Surfactants, a class of compounds that can include esters like this compound, are known to be partially aerobically degraded and partially adsorbed to sewage sludge within WWTPs researchgate.net.
The constituent components of this compound, lactic acid and decanol, are both biodegradable. Lactic acid is readily consumed by various microorganisms mdpi.com. Decanol is also described as a biodegradable substance atamanchemicals.com. The effective implementation of biotreatment strategies in wastewater relies on the intrinsic degradation capability of microorganisms and their interaction with pollutants rsc.org. While direct studies on the removal efficiency or specific degradation pathways of this compound in wastewater treatment systems are not provided, the biodegradability of its hydrolysis products suggests that it would likely be amenable to degradation in such environments.
By-product Formation and Environmental Impact Assessment
The biodegradation of organic compounds can lead to the formation of by-products, which may vary in their chemical structure, stability, and potential environmental impact. Ideally, complete biodegradation results in the conversion of the compound into innocuous substances such as carbon dioxide, water, and biomass nih.gov. However, incomplete biodegradation can lead to the formation of more toxic metabolites or relatively stable derivatives that may accumulate in the environment, posing potential environmental risks nih.gov.
For this compound, complete biodegradation would involve the hydrolysis into lactic acid and decanol, followed by the further degradation of these simpler molecules. Lactic acid, a natural organic acid, is a common metabolite and readily biodegradable mdpi.comfishersci.se. Decanol is also known to degrade in the environment atamanchemicals.com. Therefore, under conditions conducive to complete biodegradation, the ultimate by-products would be carbon dioxide and water.
In broader contexts related to lactic acid production, certain by-products like furfural, 5-hydroxymethylfurfural, and acetic acid can be generated, although their levels can be low depending on the process mdpi.com. Additionally, the industrial production of lactic acid using specific chemical methods (e.g., Ca(OH)2 and H2SO4) can result in the formation of gypsum as a solid waste nih.gov. However, these are associated with the production of lactic acid itself, not necessarily direct degradation by-products of this compound in environmental settings. Specific research on the by-products formed during the environmental degradation of this compound was not found in the provided search results.
Bioaccumulation Potential in Non-Target Organisms (Chemical Persistency)
Bioaccumulation refers to the process by which organisms absorb and retain chemical substances from their environment, leading to higher concentrations within their tissues than in the surrounding medium wikipedia.org. Chemical persistency describes a compound's resistance to degradation through chemical, biological, and photolytic processes, allowing it to remain in the environment for extended periods wikipedia.orgundp.org. Persistent organic pollutants (POPs) are characterized by their resistance to degradation, potential for bioaccumulation, and capacity for long-range environmental transport wikipedia.orgundp.org.
A key indicator for bioaccumulation potential is the octanol-water partition coefficient (log KOW), which measures a substance's tendency to partition into fatty tissues wikipedia.orgundp.orgresearchgate.net. This compound has a predicted XLogP3 value of 4.4 nih.gov. Chemicals with a log KOW between 2 and 11 have been associated with a high environmental bioaccumulation potential researchgate.net.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are essential for understanding the electronic structure, stability, and reactivity of molecules. These methods can predict molecular geometries, vibrational frequencies, and energy landscapes crucial for reaction pathways.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of multi-electron systems. For lactate-containing compounds, DFT studies have been employed to analyze electronic interactions and properties. For instance, DFT calculations have been used to study the structure of liquids at a microscopic level, such as in the case of ethyl lactate (B86563), a related compound rsc.org. DFT can also reveal efficient electronic interactions within molecular systems acs.org. In broader contexts, DFT calculations have been utilized to understand the dependence of reactivity and selectivity in catalytic reactions, with interaction energies from DFT showing good agreement with experimental yields acs.org. Furthermore, DFT has been crucial in identifying and describing transition states and energy barriers involved in the breakdown of harmful chemicals, providing insights into pollutant degradation pathways saudijournals.com.
Ab initio calculations, which are based on first principles without empirical parameters, are valuable for characterizing reaction intermediates and transition states. While specific ab initio studies on decyl lactate reaction intermediates are not widely detailed in public domain searches, these methods are generally applied to understand the energetics and mechanisms of reactions involving organic molecules. For example, ab initio molecular orbital calculations have been used to study the reactions of substituted singlet nitrenium ions with water, identifying ylide-like intermediates and subsequent hydrogen shifts nist.gov. In the context of lactate-related biochemistry, ab initio calculations have been used to analyze the energy landscape of Michaelis complexes, such as in lactate dehydrogenase, by correlating C=O stretch frequencies with interaction energies nih.gov. These calculations can provide insights into the stability and characteristics of transient species formed during chemical transformations pwr.edu.plmdpi.com.
Density Functional Theory (DFT) Studies
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are computational methods used to simulate the physical movements of atoms and molecules. They are particularly useful for studying conformational changes, solvent-solute interactions, and intermolecular forces over time.
Understanding intermolecular forces is crucial for designing and optimizing material formulations containing this compound. MD simulations can model these forces, which include van der Waals forces, hydrogen bonds, and electrostatic interactions. Intermolecular forces play a significant role in the solubility of polymers and the mechanical properties of supramolecular assemblies acs.org. For example, in polymer systems, MD simulations have been used to investigate how plasticizers reduce intermolecular interactions between polymer chains, thereby enhancing flexibility and lowering the glass transition temperature mdpi.com. The cohesive forces between molecules within a solvent, which are vital for industrial applications, are highly dependent on the level of intermolecular interactions mdpi.com. MD simulations can provide insights into these interactions, which are essential for predicting and controlling the macroscopic properties of materials .
Solvent-Solute Interactions at the Molecular Level
Mechanistic Modeling of Synthesis and Degradation Pathways
Mechanistic modeling, often incorporating computational techniques, is used to elucidate the step-by-step processes of chemical synthesis and degradation. This involves identifying intermediates, transition states, and rate-determining steps. While direct mechanistic modeling studies specifically for this compound synthesis and degradation pathways are not extensively found in the provided search results, the principles apply broadly to organic esters. Computational approaches, including DFT and MD simulations, are used to decipher molecular-level adsorption, degradation, and catalytic processes of pollutants, facilitating the identification of active sites and reaction pathways saudijournals.com. Mechanistic models provide insights into the degradation processes of polymers and the chemical dynamics involved in their transformation researchgate.net. Molecular dynamics simulations can also provide mechanistic insights into processes like drug delivery and the catabolism and anabolism of small molecules by enzymes mdpi.com.
QSAR (Quantitative Structure-Activity Relationship) for Predictive Chemistry
Quantitative Structure-Activity Relationship (QSAR) is a powerful computational method employed to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. This approach is founded on the principle that a molecule's activity is inherently linked to its structural attributes, thereby enabling the prediction of properties for novel or less-studied compounds based on their molecular characteristics. thegoodscentscompany.comthegoodscentscompany.com
Principles of QSAR QSAR model development typically involves several key steps:
Data Collection : Gathering experimental data on the activity or property of interest for a series of structurally related compounds.
Molecular Descriptor Calculation : Quantifying various structural, electronic, and physicochemical features of each molecule. These numerical representations, known as molecular descriptors, are crucial for capturing the essence of the chemical structure.
Statistical Modeling : Employing statistical methods, such as multiple linear regression (MLR), principal components regression (PCR), or partial least squares (PLS), to identify statistically significant relationships between the molecular descriptors and the observed activity or property. thegoodscentscompany.comwikipedia.org The ultimate goal of QSAR is to generate robust predictive models that can guide the design of new chemicals and minimize the necessity for extensive experimental testing, contributing to more efficient and sustainable chemical development processes. fishersci.at
Key Molecular Descriptors in QSAR For lactate esters, including this compound, a diverse array of molecular descriptors can be utilized in QSAR studies to characterize their properties. These descriptors fall into several categories:
Physicochemical Descriptors : These describe the physical and chemical properties of the molecule.
Log P (Octanol-Water Partition Coefficient) : A measure of a compound's lipophilicity, which is critical for predicting its distribution in biological systems, membrane permeability, and environmental fate. wikipedia.orgatamankimya.com
Molecular Weight (MW) : A fundamental descriptor that influences various physical properties and transport phenomena.
Molar Refractivity (MR) : Reflects the molecular volume and polarizability of a compound.
Electronic Descriptors : These relate to the electronic structure and reactivity of the molecule.
Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) : Indicates a molecule's electron-accepting capabilities and its potential for electrophilic reactions, often correlated with reactivity and certain toxicological endpoints. wikipedia.org
Energy of the Highest Occupied Molecular Orbital (EHOMO) : Represents a molecule's electron-donating ability and its susceptibility to nucleophilic attack.
Topological Descriptors : These are derived from the two-dimensional connectivity of atoms within a molecule.
Connectivity Indices : Quantify the branching and connectivity patterns of a molecule, impacting its shape and surface interactions. wikipedia.org
Molecular Connectivity Indices (e.g., Chi indices) : Provide insights into the degree of branching and cyclicity within the molecular structure.
Geometric Descriptors : These describe the three-dimensional arrangement of atoms.
Molecular Volume (MV) : The total space occupied by the molecule.
Polar Surface Area (PSA) : The surface area of polar atoms, which is important for predicting permeability across biological membranes.
Application of QSAR to Lactate Esters While specific QSAR studies focusing exclusively on this compound may not be extensively documented in the publicly accessible literature, the principles of QSAR are highly pertinent and widely applied to the broader family of lactate esters due to their structural similarities. QSAR models have demonstrated success in predicting various properties for related esters, such as flavor thresholds and toxicological profiles. wikipedia.orgsuvidhinathlab.com
For instance, QSAR models have been developed to predict the flavor thresholds of esters, alcohols, and acids found in Huangjiu (a traditional Chinese wine), achieving high accuracy with R² values of 0.987 for acids and 0.978 for alcohols. suvidhinathlab.com Additionally, QSAR analyses have been employed in studies assessing the acute toxicity of biomass-derived solvents, including lactates, on Danio rerio (zebrafish). These studies identified Log P, ELUMO, and heat capacity (Cv) as significant descriptors influencing the toxicological effect. wikipedia.org Such applications underscore the utility of QSAR in understanding the intricate relationship between the molecular structure of lactate esters and their diverse properties, which is crucial for their various industrial and commercial applications.
Illustrative Research Findings and Data A conceptual QSAR analysis for a series of lactate esters, including this compound, would involve correlating a specific property (e.g., dermal absorption, environmental biodegradability) with a set of calculated molecular descriptors. For example, a study on the dermal absorption of various chemicals, some of which possess ester functionalities, successfully developed predictive models using topostructural, topochemical, three-dimensional (3D), and quantum chemical indices, yielding cross-validated correlation coefficients ranging from 0.67 to 0.87. wikipedia.org
The following table provides illustrative molecular descriptors for this compound and several other commonly encountered lactate esters. These values highlight the types of quantitative data used in QSAR modeling.
Table 1: Illustrative Molecular Descriptors for Selected Lactate Esters
| Compound Name | PubChem CID | Molecular Weight ( g/mol ) | Log P (XLogP3) fishersci.nofishersci.ca | Polar Surface Area (Ų) fishersci.nofishersci.ca |
| Ethyl Lactate | 7344 | 118.132 | 0.08 | 46.5 |
| Butyl Lactate | 8738 | 146.19 fishersci.no | 1.25 | 46.5 |
| This compound | 347720 | 230.34 fishersci.no | 4.4 fishersci.no | 46.5 fishersci.no |
| Lauryl Lactate | 22692 | 258.40 | 5.4 | Not readily available |
| Octyldothis compound | 9885734 | 370.60 fishersci.ca | 9.5 fishersci.ca | 46.5 fishersci.ca |
Note: Log P (XLogP3), Molecular Weight, and Polar Surface Area values are based on PubChem data and other referenced sources. ELUMO values are illustrative and would require specific quantum chemical calculations for precise determination.
Such a compilation of quantitative descriptors forms the basis for constructing predictive models. By identifying statistical correlations between these descriptors and a target property, researchers can gain insights into how structural modifications influence a compound's behavior. For example, an increasing Log P value across a series of lactate esters might be correlated with enhanced skin penetration, while specific electronic descriptors could be linked to their reactivity in certain chemical environments.
Predictive Power QSAR models represent a valuable tool for predicting the properties of this compound and other related compounds, often circumventing the need for extensive and resource-intensive experimental synthesis and testing. thegoodscentscompany.comfishersci.at By accurately identifying the critical structural features and physicochemical properties that govern a particular activity, QSAR methodologies can significantly accelerate the discovery and optimization of compounds possessing desired characteristics. This is particularly advantageous in the initial stages of chemical development, as it allows for the strategic prioritization of compounds most likely to exhibit beneficial properties for specific applications.
Advanced Material and Industrial Applications Chemical Role Focus
Role as a High-Performance Solvent and Co-Solvent
Derived from renewable resources, lactate (B86563) esters like decyl lactate are recognized as environmentally benign, non-toxic solvents. nih.gov Their high polarity and solvency power make them effective replacements for traditional petroleum-based and halogenated solvents, which are increasingly regulated due to environmental and health concerns. nih.govmdpi.com
Dissolution Properties for Specific Resins and Polymers
Lactate esters demonstrate excellent solvency for a range of polymers and resins. Due to its chemical structure, C12-15 alkyl lactate, a category that includes this compound, is soluble in various media such as hydrocarbons, esters, and ethanol (B145695), enabling its use in diverse formulations. researchgate.net Lactate esters like ethyl lactate and butyl lactate are effective solvents for nitrocellulose, cellulose (B213188) acetate, and various cellulose ethers. mdpi.com Their high solvating power is particularly effective for dissolving oxygenated chemicals and resins. nih.gov This makes them suitable for producing solvent-based solutions containing acrylic, phenolic, and cellulose resins. mdpi.com
Application in Coatings, Inks, and Adhesives Formulations
The utility of lactate esters extends to the formulation of coatings, inks, and adhesives. mdpi.com Butyl lactate is used as a solvent in lacquers, varnishes, and inks. mdpi.com Similarly, ethyl lactate is a component in lacquers, paints, enamels, and varnishes. mdpi.com Lactate esters are also found in various ink formulations, including quick-drying black dye ink compositions and as alternatives to other solvents in printing ink formulations. nih.gov The blending of lactate esters with other compounds can enhance their performance; for example, a mixture of ethyl lactate and d-limonene shows strong solvating power for removing dried inks and paints. nih.gov Their high boiling points also contribute to lowering the Volatile Organic Compound (VOC) levels in these formulations. mdpi.com
Surface Cleaning and Degreasing Formulations (Chemical Efficacy)
Lactate esters have been identified as effective agents in cleaning and degreasing applications, often serving as substitutes for traditional solvents like trichloroethylene. mdpi.com Specifically, ethylhexyl lactate and butyl lactate are used as degreasers. mdpi.com The chemical efficacy of these solvents lies in their ability to dissolve oils and greases. nih.gov Formulations combining lactate esters with other bio-solvents can create powerful cleaning agents. nih.gov Lactic acid and its derivatives are known for their descaling and disinfecting properties in the cleaning industry and are effective at removing soap scum, lime, and hard water deposits. rsc.org This efficacy is demonstrated in various cleaning products, from industrial degreasers to household surface cleaners. mdpi.comrsc.org A mixture of an alkylpolyglucoside surfactant and ethyl lactate has been shown to be effective for removing fat and dirt from surfaces. mdpi.com
Polymer Science and Engineering
In the field of polymer science, this compound and related esters serve critical functions as additives that modify polymer properties and as intermediates in the synthesis of bio-based polymers.
Plasticizer for Polymer Resins and Composites
This compound functions as a plasticizer, an additive used to increase the flexibility and reduce the brittleness of polymers. C12-13 and C12-15 alkyl lactates, which include this compound, are used as plasticizers for polymer resins. researchgate.netrsc.org The introduction of a plasticizer into a linear polymer generally lowers its glass transition temperature (Tg), which facilitates easier processing and can improve material properties. acs.org By reducing the intermolecular forces between polymer chains, plasticizers enhance molecular mobility. This effect is particularly relevant for bioplastics like Polylactic Acid (PLA), where plasticizers can increase toughness and elongation at break. For instance, dioctyl adipate (B1204190) (DOA), another plasticizer, can significantly increase the impact strength of PLA.
Table 1: Effect of Plasticizers on Polymer Properties
| Polymer | Plasticizer | Effect on Mechanical Properties | Reference |
| Poly(lactic acid) (PLA) | Dioctyl Adipate (DOA) | Increases toughness and elongation at break. | |
| Poly(lactic acid) (PLA) | Oligomeric Lactic Acid (OLA) | Moderately decreases tensile strength, significantly decreases tensile modulus, increases elongation. | |
| Linear Polymers (general) | General Plasticizers | Lowers glass transition temperature (Tg), facilitating easier processing. | acs.org |
| Polymer Resins | C12-15 Alkyl Lactate | Acts as a lubricant and plasticizer, reduces tackiness. | researchgate.net |
Monomer/Intermediate for Bio-based Polymers (e.g., Polylactides)
While lactic acid and its cyclic dimer, lactide, are the direct monomers for producing Polylactic Acid (PLA), alkyl lactates like this compound play a crucial role as intermediates in a circular production model. nih.gov Research has demonstrated that alkyl lactates can be produced through the chemical recycling of PLA waste via alcoholysis. mdpi.com
Crucially, these alkyl lactates can then be converted back into lactide through a transesterification process. researchgate.net This lactide is subsequently used in the Ring-Opening Polymerization (ROP) to synthesize new, high-molecular-weight PLA. nih.govresearchgate.net This pathway establishes alkyl lactates as a key chemical platform for a circular PLA economy, transforming polymer waste into a valuable intermediate for virgin polymer production. researchgate.netmdpi.com
Table 2: Role of this compound and Related Compounds in Polymer Synthesis
| Compound | Role in Polymer Synthesis | Process | Reference |
| Lactic Acid | Monomer | Direct Polycondensation or conversion to Lactide. | mdpi.com |
| Lactide | Monomer (Cyclic Dimer) | Ring-Opening Polymerization (ROP) to form PLA. | nih.govmdpi.com |
| Alkyl Lactates (e.g., this compound) | Intermediate | Produced from PLA alcoholysis (recycling). | mdpi.com |
| Alkyl Lactates (e.g., this compound) | Intermediate | Converted to Lactide via transesterification for new PLA synthesis. | researchgate.net |
Influence on Polymer Processing and Rheology
This compound functions as a plasticizer and rheology modifier in polymer science. Plasticizers are additives that increase the flexibility and durability of a material, making it easier to process. researchgate.net The incorporation of this compound into a polymer matrix enhances the mobility of the polymer chains by reducing intermolecular forces. plasticsengineering.org This increased mobility leads to a reduction in the glass transition temperature (Tg), which is the temperature at which a rigid, glassy polymer becomes more flexible and rubbery. researchgate.netplasticsengineering.org A lower Tg facilitates easier processing at lower temperatures. plasticsengineering.org
The influence of this compound on rheology, the study of the flow of matter, is significant. By increasing polymer chain mobility, it lowers the melt viscosity of the thermoplastic polymer. wikipedia.org This is often measured by the Melt Flow Index (MFI), which is the mass of polymer that flows through a standard capillary in a set time under standard conditions. wikipedia.org A higher MFI indicates lower viscosity and easier flow, which is advantageous for manufacturing processes like injection molding and extrusion. wikipedia.orgmdpi.com The presence of plasticizers like this compound can increase the MFI of polymers such as polylactic acid (PLA), improving processability. researchgate.netnih.gov Rheology modifiers are crucial for achieving the desired flow behavior required for specific applications and ensuring the stability of the final product. google.comresearchgate.netnih.gov
Table 1: Effect of Plasticizers on Polymer Properties This table illustrates the typical effects of adding a plasticizer, such as an alkyl lactate, to a polymer matrix like Polylactic Acid (PLA). The values are representative examples based on research findings.
| Property | Neat PLA (Unplasticized) | Plasticized PLA | Effect of Plasticizer |
|---|---|---|---|
| Glass Transition Temp. (Tg) | 55 - 65 °C | 37 - 47 °C | Decreases Tg, increasing flexibility. nih.gov |
| Melt Flow Index (MFI) | 2 - 4 g/10 min | > 4 g/10 min | Increases MFI, improving melt processability. researchgate.net |
| Tensile Strength | Higher | Lower | May decrease due to reduced chain entanglement. |
Emulsification and Dispersion Science
This compound exhibits valuable properties as an emulsifier, a substance that stabilizes an emulsion, which is a mixture of two or more liquids that are normally immiscible (unmixable). google.com Emulsions are common in numerous industrial products, consisting of a dispersed phase (droplets) within a continuous external phase, such as oil-in-water (O/W) or water-in-oil (W/O) systems. specialchem.comresearchgate.net
The functionality of this compound as an emulsifier stems from its amphiphilic molecular structure. The molecule possesses a hydrophilic ("water-loving") portion, the lactate group, and a lipophilic ("oil-loving") portion, the long decyl hydrocarbon chain. This dual nature allows it to position itself at the interface between oil and water phases. slideshare.net By doing so, it reduces the interfacial tension that normally keeps the two liquids separate, allowing them to form a stable, homogeneous mixture. specialchem.comresearchgate.net Emulsifiers are critical for both the formation and stability of emulsions. slideshare.net In industrial applications, this compound's compatibility with many systems and its ability to be easily emulsified make it a versatile choice. atamanchemicals.com
Table 2: Role of this compound in Emulsification
| Feature | Description |
|---|---|
| Molecular Structure | Amphiphilic: Possesses a hydrophilic lactate head and a lipophilic decyl tail. |
| Mechanism of Action | Reduces interfacial tension between immiscible liquids (e.g., oil and water). specialchem.com |
| Function | Stabilizes emulsion droplets, preventing them from coalescing and separating. slideshare.net |
| System Compatibility | Compatible with a wide range of O/W and W/O industrial and cosmetic formulations. atamanchemicals.com |
In addition to emulsifying liquids, this compound serves as a dispersing agent for stabilizing solid particles within a liquid medium. Dispersing agents are crucial in formulations such as paints, inks, and coatings, where solid pigments or other active ingredients must remain evenly distributed to ensure product quality and stability. byk.comnouryon.com Without a proper dispersant, particles tend to aggregate or clump together, a process known as flocculation, which can lead to issues like color inconsistency, sedimentation, and reduced performance. byk.com
Table 3: Components of a Typical Industrial Oil Dispersion Formulation This table shows a representative structure of an oil dispersion formulation, highlighting the function of each component, including the dispersing agent.
| Component | Function | Example Concentration Range |
|---|---|---|
| Active Ingredient(s) | Provides the primary function (e.g., color, biocidal activity). | 6% - 70% |
| Oil/Solvent | The continuous liquid phase or carrier. | 1% - 80% |
| Dispersing Agent | Wets and stabilizes solid particles, preventing agglomeration. google.com | 0.1% - 30% |
| Emulsifier/Surfactant | Stabilizes the oil phase if dispersed in water upon application. google.com | 0.1% - 30% |
| Wetting Agent | Lowers surface tension, allowing the liquid to wet the solid particles effectively. google.comchimia.ch | 0.1% - 30% |
| Other Additives | Rheology modifiers, antifoaming agents, etc. | 0% - 75% |
Emulsifying Properties in Immiscible Liquid Systems
Precursor Chemistry for Specialty Chemicals
This compound serves as a versatile precursor in the synthesis of other specialty chemicals. As an ester of lactic acid and decyl alcohol, it can undergo various chemical transformations to yield new molecules with tailored properties. atamanchemicals.com Lactic acid itself is a fundamental building block derived from renewable resources and is a precursor to polymers like PLA and other industrially significant chemicals. mdpi.comnih.gov
One of the primary reactions involving esters like this compound is transesterification. In this process, the decyl group or the lactate group can be exchanged by reacting this compound with a different alcohol or acid, typically in the presence of a catalyst. This allows for the synthesis of a wide array of other lactate esters or decyl esters, which have applications as flavorings, fragrances, plasticizers, and other specialty additives. researchgate.netmdpi.com The ability to use this compound as a starting material provides a route to high-value, often bio-based, chemicals for diverse industries. researchgate.net The synthesis of esters through biocatalytic routes, in particular, is gaining relevance as a greener and more sustainable approach in the chemical industry. mdpi.com
Table 4: Potential Synthesis from Lactate Ester Precursors
| Reaction Type | Reactants | Products | Application of Products |
|---|---|---|---|
| Transesterification (Alcoholysis) | This compound + Short-chain alcohol (e.g., Ethanol) | Ethyl Lactate + Decyl Alcohol | Solvents, food additives |
| Transesterification (Acidolysis) | This compound + Fatty Acid | Fatty Acid Decyl Ester + Lactic Acid | Emollients, lubricants |
| Hydrolysis | This compound + Water | Lactic Acid + Decyl Alcohol | Precursors for other syntheses inchem.org |
| Aminolysis | this compound + Amine | Lactamide + Decyl Alcohol | Intermediates in organic synthesis |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Polylactic Acid (PLA) |
| Lactic Acid |
| Decyl Alcohol |
| Ethyl Lactate |
| Ethanol |
| Fatty Acid |
| Fatty Acid Decyl Ester |
| Amine |
Future Research Directions and Emerging Opportunities
Development of Novel Stereoselective Synthesis Methods
The stereochemistry of lactic acid, which exists as L- and D-enantiomers, significantly influences the properties of its esters, including decyl lactate (B86563). The development of highly selective synthesis methods is crucial for producing decyl lactate with specific desired characteristics. Current research is focused on enzymatic and chemo-catalytic routes that can achieve high stereoselectivity, moving beyond traditional synthesis methods that often result in racemic mixtures.
Future research will likely concentrate on:
Enzymatic Catalysis: Utilizing lipases and other enzymes to catalyze the esterification of lactic acid with decyl alcohol. The inherent stereoselectivity of enzymes can lead to the production of optically pure this compound.
Chiral Catalysts: Designing and synthesizing novel chiral catalysts for asymmetric synthesis, which can favor the formation of one stereoisomer over the other. acs.orge-bookshelf.dersc.orgresearchgate.netuio.no
Process Optimization: Investigating reaction conditions such as temperature, solvent, and catalyst concentration to maximize stereoselectivity and yield. e-bookshelf.de
Advances in these areas will enable the production of tailor-made this compound isomers, expanding their applicability in fields such as pharmaceuticals and specialty chemicals where stereochemistry is critical. acs.org
Integration into Circular Economy Models for Bio-based Chemicals
The shift towards a circular economy, which emphasizes the reuse and recycling of materials, presents a significant opportunity for bio-based chemicals like this compound. europa.eucefic.orgieabioenergy.com The goal is to create closed-loop systems where waste streams are valorized into high-value products. bbeu.org
Emerging research in this domain includes:
Upcycling of Waste Streams: Projects like the CIRCLE initiative aim to convert food waste and other biomass into lactic acid, which can then be used to produce this compound and other derivatives. europa.eubbeu.org This approach not only reduces waste but also provides a sustainable feedstock for chemical production. bbeu.org
Biodegradability and End-of-Life Options: Investigating the biodegradability of this compound in various environments to ensure its safe return to the biosphere, a key principle of the circular economy.
The successful integration of this compound into circular economy models will depend on developing efficient conversion technologies and establishing robust supply chains for bio-based feedstocks. cefic.org
Advanced Analytical Techniques for Real-Time Process Monitoring
To ensure the quality and consistency of this compound production, especially in industrial-scale processes, the development of advanced analytical techniques for real-time monitoring is essential. These technologies, often referred to as Process Analytical Technology (PAT), provide continuous insight into critical process parameters and quality attributes. americanpharmaceuticalreview.comresearchgate.net
Key areas of development include:
Spectroscopic Methods: The application of in-line and on-line spectroscopic techniques such as Raman and Near-Infrared (NIR) spectroscopy to monitor the concentration of reactants, products, and by-products in real-time. americanpharmaceuticalreview.comresearchgate.net
Chromatographic Techniques: The use of high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) for at-line or on-line analysis of reaction mixtures, allowing for the rapid quantification of this compound and potential impurities. researchgate.netcore.ac.uk A study demonstrated the use of capillary electrophoresis to monitor organic impurities during the purification of fermentatively produced lactic acid. core.ac.uk
Biosensors: The development of novel biosensors for the specific and sensitive detection of lactate and other relevant molecules in the production process. nih.govmdpi.com These can be implantable for in-situ monitoring or non-implantable for external measurements. mdpi.com
The implementation of these advanced analytical tools will facilitate better process control, leading to improved efficiency, higher product quality, and reduced production costs. americanpharmaceuticalreview.com
Predictive Modeling for Sustainable Process Design
Predictive modeling and materials informatics are becoming indispensable tools for designing sustainable and efficient chemical processes. materials.zone By simulating and optimizing various aspects of production, these models can help to minimize environmental impact and maximize economic feasibility.
Future research in this area will likely involve:
Metabolic Engineering Models: Constructing machine-learning models to predict the optimal gene expression levels in microorganisms for the efficient production of lactic acid, the precursor to this compound. nih.govresearchgate.net One study successfully created a model to predict D-lactic acid productivity in yeast. nih.govresearchgate.net
Process Simulation: Using process simulation software to model the entire production chain of this compound, from feedstock sourcing to final product purification. This allows for the identification of bottlenecks and areas for improvement in terms of energy consumption and waste generation.
Lifecycle Assessment (LCA): Conducting comprehensive LCAs to evaluate the environmental footprint of this compound production via different routes. Predictive models can be used to explore various scenarios and identify the most sustainable process designs. materials.zone
By leveraging the power of predictive modeling, researchers and engineers can accelerate the development and scale-up of sustainable this compound production processes. materials.zone
Exploration of this compound in Non-Conventional Solvent Systems (e.g., Deep Eutectic Solvents)
The use of green and sustainable solvents is a key aspect of green chemistry. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have emerged as promising alternatives to traditional volatile organic compounds. mdpi.comacs.orgacademie-sciences.fr These solvents offer advantages such as low toxicity, biodegradability, and high solvency power. mdpi.comacademie-sciences.fr
Research is beginning to explore the synthesis and application of this compound in these non-conventional solvent systems. Potential areas of investigation include:
Enzymatic Synthesis in DESs: Studying the performance of enzymes for the synthesis of this compound in various DES formulations. The properties of the DES can influence enzyme activity and stability.
Extraction and Purification: Utilizing hydrophobic DESs for the extraction of lactic acid from fermentation broths, which can then be esterified to this compound. researchgate.net For example, DESs composed of menthol (B31143) and aliphatic amines have shown potential for lactic acid extraction. researchgate.net
Novel Applications: Investigating the use of this compound itself as a component of DESs or as a co-solvent in these systems for various applications, such as in cosmetics or as a medium for enzymatic reactions. academie-sciences.fruminho.pt
The exploration of this compound in deep eutectic solvents and other non-conventional systems opens up new avenues for greener and more efficient chemical processes. acs.org
Q & A
Basic Synthesis and Characterization
Q: How can researchers optimize the synthesis of decyl lactate to achieve high purity and yield under laboratory conditions? A: Synthesis of this compound involves esterification of lactic acid with decyl alcohol, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic methods. Key parameters include temperature control (60–80°C), molar ratio optimization (1:1.2 lactic acid:decyl alcohol), and inert atmosphere use to prevent oxidation. Post-synthesis, purification via vacuum distillation or column chromatography is recommended. Characterization should combine NMR (¹H/¹³C) for structural confirmation, GC-MS for purity assessment (>95%), and FTIR to verify ester bond formation. Researchers should consult literature precedents for analogous alkyl lactates to refine reaction conditions .
Thermodynamic Properties
Q: What methodologies are recommended for determining the enthalpy of vaporization (ΔHvap) and other thermodynamic properties of this compound? A: ΔHvap can be measured using static vapor pressure techniques or gas chromatography retention time methods. For this compound, extrapolated data from homologous compounds (e.g., dothis compound, ΔHvap = 66.1 kJ/mol at 93°C) suggest using a modified Clausius-Clapeyron equation to estimate values at varying temperatures. Differential scanning calorimetry (DSC) is critical for determining melting points and phase transitions, while isothermal titration calorimetry (ITC) quantifies interaction thermodynamics in solvent systems .
Solubility Profiling
Q: What experimental approaches are effective in measuring the aqueous solubility of this compound, and how do structural modifications influence its solubility? A: The shake-flask method, coupled with HPLC-UV quantification, is standard for determining solubility. This compound’s logP value (~3.8) indicates hydrophobicity, but solubility can be enhanced using co-solvents (e.g., ethanol or PEG-400) or surfactant micelles. Structural modifications, such as shortening the alkyl chain (e.g., octyl lactate) or introducing polar groups (e.g., ethoxypropionate derivatives), significantly increase aqueous solubility. Refer to compendia like the Handbook of Aqueous Solubility Data for validated protocols .
Biological Interactions (Advanced)
Q: How can in vitro models be designed to assess the interaction of this compound with cellular membranes or enzymes? A: Use fluorescence anisotropy or Langmuir monolayer assays to study membrane permeability. For enzymatic interactions, conduct inhibition assays with lactate dehydrogenase (LDH) or lipases, monitoring activity via spectrophotometric NADH depletion (LDH) or pH-stat titration (lipases). Cell viability assays (MTT or LDH leakage) in keratinocyte cultures can evaluate cytotoxicity, particularly relevant for dermal applications .
Analytical Contradictions
Q: What strategies should be employed when encountering contradictory data in spectroscopic characterization of this compound? A: Cross-validate results using complementary techniques:
- NMR vs. FTIR : Confirm ester linkage via FTIR (C=O stretch at ~1740 cm⁻¹) and NMR (δ 4.1–4.3 ppm for lactate methine proton).
- GC-MS vs. LC-MS : Resolve impurities by comparing retention times and fragmentation patterns.
If discrepancies persist, replicate experiments under controlled humidity/temperature and consult computational models (e.g., DFT for predicting spectral peaks) .
Safety Protocols
Q: Based on current guidelines, what are the critical safety considerations for handling this compound in laboratory settings? A: Key protocols include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of vapors.
- Waste Management : Segregate organic waste and neutralize acidic byproducts before disposal.
- Training : Mandatory competency assessments on hazard identification (e.g., flammability, skin irritation) and emergency response (e.g., spill containment with vermiculite). Documented SOPs for scale-up (>100 mL) and PI approval are required .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
